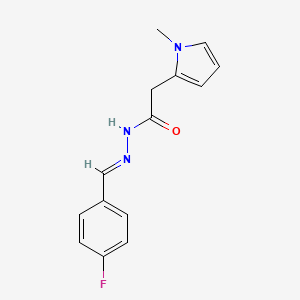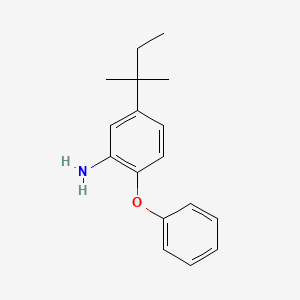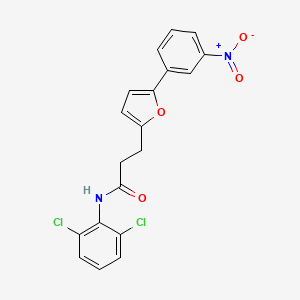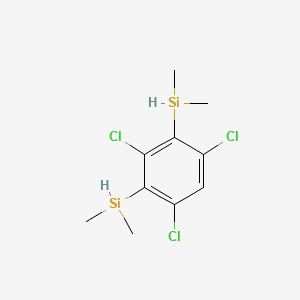
1-(3-Hydroxyphenyl)-3-octadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)-3-octadecylurea is an organic compound that features a hydroxyphenyl group and an octadecylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxyphenyl)-3-octadecylurea typically involves the reaction of 3-hydroxyaniline with octadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Dissolve 3-hydroxyaniline in an appropriate solvent such as dichloromethane.
- Add octadecyl isocyanate to the solution while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxyphenyl)-3-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 1-(3-oxophenyl)-3-octadecylurea.
Reduction: Formation of 1-(3-hydroxyphenyl)-3-octadecylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Hydroxyphenyl)-3-octadecylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-3-octadecylurea involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the octadecylurea moiety can interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxyphenyl)ethanone:
1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane: This compound has a similar hydroxyphenyl group but differs in its overall structure and functional groups.
Uniqueness
1-(3-Hydroxyphenyl)-3-octadecylurea is unique due to its combination of a hydroxyphenyl group and a long octadecyl chain. This structural feature imparts amphiphilic properties, making it suitable for applications in drug delivery and material science.
Properties
CAS No. |
102253-24-7 |
|---|---|
Molecular Formula |
C25H44N2O2 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)-3-octadecylurea |
InChI |
InChI=1S/C25H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-25(29)27-23-19-18-20-24(28)22-23/h18-20,22,28H,2-17,21H2,1H3,(H2,26,27,29) |
InChI Key |
PLCGFXCACVMJGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)

![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)







![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)

